molecular formula C20H25NO2 B1440064 2-(4-Heptyloxybenzoyl)-3-methylpyridine CAS No. 1187167-39-0

2-(4-Heptyloxybenzoyl)-3-methylpyridine

Cat. No. B1440064
CAS RN: 1187167-39-0
M. Wt: 311.4 g/mol
InChI Key: OZHSKBGSDBDNAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-Heptyloxybenzoyl)-3-methylpyridine” seems to be a complex organic molecule. It likely contains a pyridine ring, which is a basic aromatic ring structure found in many important natural products and synthetic compounds . The “4-Heptyloxybenzoyl” part suggests the presence of a heptyloxybenzoyl group, which is a benzoyl group (a type of carbonyl group) attached to a heptyl group (a seven-carbon alkyl group) via an ether linkage .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex, with the bulky heptyloxybenzoyl group attached to the relatively small pyridine ring. The presence of the ether and carbonyl groups could also introduce interesting electronic effects .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridine ring, which is electron-deficient and can act as a weak base . The carbonyl group in the heptyloxybenzoyl part could also be reactive, particularly towards nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the long heptyl chain could make it relatively hydrophobic, while the pyridine ring could contribute to its aromaticity .

Scientific Research Applications

Pharmaceutical Research

2-(4-Heptyloxybenzoyl)-3-methylpyridine: may serve as a precursor or intermediate in the synthesis of various pharmaceutical compounds. Its structural features could be pivotal in the development of drugs with anti-inflammatory properties, as suggested by related compounds’ ability to repress MAPK/NF-κB signaling pathways in Alzheimer’s disease models .

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. It could potentially have biological activity, depending on its structure and the presence of any functional groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

(4-heptoxyphenyl)-(3-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-3-4-5-6-7-15-23-18-12-10-17(11-13-18)20(22)19-16(2)9-8-14-21-19/h8-14H,3-7,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHSKBGSDBDNAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801217337
Record name [4-(Heptyloxy)phenyl](3-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801217337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Heptyloxybenzoyl)-3-methylpyridine

CAS RN

1187167-39-0
Record name [4-(Heptyloxy)phenyl](3-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187167-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Heptyloxy)phenyl](3-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801217337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Heptyloxybenzoyl)-3-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-(4-Heptyloxybenzoyl)-3-methylpyridine
Reactant of Route 3
Reactant of Route 3
2-(4-Heptyloxybenzoyl)-3-methylpyridine
Reactant of Route 4
Reactant of Route 4
2-(4-Heptyloxybenzoyl)-3-methylpyridine
Reactant of Route 5
Reactant of Route 5
2-(4-Heptyloxybenzoyl)-3-methylpyridine
Reactant of Route 6
2-(4-Heptyloxybenzoyl)-3-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.